molecular formula C11H18N2S B1386414 {[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine CAS No. 1154619-82-5

{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine

Cat. No.: B1386414
CAS No.: 1154619-82-5
M. Wt: 210.34 g/mol
InChI Key: OZYFSDHOPWMWMA-UHFFFAOYSA-N
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Description

{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol It is characterized by the presence of a piperidine ring substituted with a thienylmethyl group and a methylamine group

Preparation Methods

The synthesis of {[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the piperidine derivative.

    Attachment of the Methylamine Group:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine undergoes various chemical reactions, including:

Scientific Research Applications

{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine can be compared with other similar compounds, such as:

    {[1-(2-Thienylmethyl)piperidin-4-yl]methyl}amine: This compound has a similar structure but with a different position of the thienyl group.

    {[1-(3-Furanylmethyl)piperidin-4-yl]methyl}amine: This compound features a furanyl group instead of a thienyl group.

    {[1-(3-Pyridylmethyl)piperidin-4-yl]methyl}amine: This compound contains a pyridyl group in place of the thienyl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(thiophen-3-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-7-10-1-4-13(5-2-10)8-11-3-6-14-9-11/h3,6,9-10H,1-2,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYFSDHOPWMWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154619-82-5
Record name 1-{1-[(thiophen-3-yl)methyl]piperidin-4-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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